Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H11ClN2O2. It is a derivative of phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry due to its ability to form stable complexes with metal ions . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 4-chloro-1,8-phenanthroline-3-carboxylate typically involves the reaction of 4-chloro-1,8-phenanthroline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phenanthroline ring.
Complexation: It readily forms complexes with metal ions, which is a key feature in its applications in coordination chemistry.
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of other chemical compounds and materials, particularly in the development of new catalysts and sensors
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1,8-phenanthroline-3-carboxylate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting or modifying their functions. The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate can be compared with other phenanthroline derivatives and similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Quinolinyl-pyrazoles: These compounds also have a fused ring system and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable metal complexes, which makes it valuable in coordination chemistry and various scientific research applications.
Properties
Molecular Formula |
C15H11ClN2O2 |
---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
ethyl 4-chloro-1,8-phenanthroline-3-carboxylate |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12-8-18-14-10-5-6-17-7-9(10)3-4-11(14)13(12)16/h3-8H,2H2,1H3 |
InChI Key |
JMAWERAOXLTVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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